Lurbinectedin - 497871-47-3

Lurbinectedin

Catalog Number: EVT-274785
CAS Number: 497871-47-3
Molecular Formula: C41H44N4O10S
Molecular Weight: 784.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lurbinectedin is a synthetic tetrahydroisoquinoline alkaloid originally derived from a marine invertebrate, Ecteinascidia turbinata []. It is a potent antitumor agent currently under investigation for its efficacy against various cancer types [, , , , , , , , ]. Lurbinectedin's unique mechanism of action, involving inhibition of oncogenic transcription, and its ability to modulate the tumor microenvironment, make it a promising candidate for cancer treatment [, , , , , , ].

Chemical Reactions Analysis

Lurbinectedin covalently binds to the minor groove of DNA, particularly at guanine-rich sequences, inducing DNA structural changes [, , , ]. This interaction subsequently disrupts DNA-protein interactions, impacting processes like transcription and DNA repair [, , ]. Further investigation is needed to determine the precise chemical reactions underlying these interactions.

Mechanism of Action

Lurbinectedin primarily functions as a selective inhibitor of oncogenic transcription [, , , , ]. By binding to the DNA minor groove, it stalls and degrades RNA Polymerase II, thereby hindering the transcription of genes crucial for tumor cell survival and proliferation [, , , ]. Additionally, lurbinectedin induces single- and double-stranded DNA breaks, triggering apoptosis in tumor cells [, , , ]. Beyond its direct effects on tumor cells, lurbinectedin also modulates the tumor microenvironment by selectively depleting tumor-associated macrophages (TAMs) [, ]. This depletion can further enhance its antitumor activity by suppressing inflammatory responses and angiogenesis [, ].

Applications
  • Small Cell Lung Cancer (SCLC): Lurbinectedin is FDA-approved for relapsed SCLC following platinum-based chemotherapy [, , , ]. Clinical trials have shown encouraging response rates and survival benefits, particularly in patients with longer chemotherapy-free intervals [, ]. Combinations with other agents, including doxorubicin and immune checkpoint inhibitors, are under investigation [, , ].

  • Ovarian Clear Cell Carcinoma (CCC): Preclinical studies highlight lurbinectedin's efficacy against both chemosensitive and chemoresistant CCC cells [, ]. Synergistic interactions with irinotecan have been observed, suggesting a potential combination therapy [, ].

  • Pancreatic Cancer: Preclinical data indicate that lurbinectedin effectively targets pancreatic cancer cells in vitro [, , ]. Combinations with irinotecan, 5-Fluorouracil, gemcitabine, and ONC212 have shown synergistic effects [, , , ].

  • Other Solid Tumors: Lurbinectedin has also demonstrated activity in preclinical and early clinical trials for breast cancer, endometrial cancer, soft tissue sarcomas, and malignant pleural mesothelioma [, , , , , ]. Combinations with other chemotherapeutics and immune checkpoint inhibitors are being explored [, , , , ].

Trabectedin

Compound Description: Trabectedin is a marine-derived anticancer agent that binds to the minor groove of DNA. Like lurbinectedin, it is a tetrahydroisoquinoline alkaloid. [] Trabectedin is FDA-approved for the treatment of advanced soft tissue sarcoma and is being investigated in clinical trials for other cancers. []

SN-38 (7-Ethyl-10-hydroxycamptothecin)

Compound Description: SN-38 is an active metabolite of irinotecan, a topoisomerase I inhibitor. [, ] It exhibits potent antitumor activity and is used in the treatment of various cancers, including colorectal and pancreatic cancer. [, ]

Relevance: SN-38 was found to have synergistic antitumor effects when combined with lurbinectedin in ovarian clear cell carcinoma (CCC) cell lines, including cisplatin-resistant and paclitaxel-resistant sublines. [] This synergistic interaction highlights the potential for combination therapies incorporating lurbinectedin and irinotecan in CCC treatment. [, , ]

Venetoclax

Compound Description: Venetoclax is a selective BCL-2 inhibitor that induces apoptosis in cancer cells by targeting the BCL-2 protein, which is often overexpressed in cancer. [] It is approved for the treatment of chronic lymphocytic leukemia and acute myeloid leukemia. []

Relevance: Venetoclax, when combined with lurbinectedin, demonstrated synergistic cytotoxicity in a panel of small cell lung cancer (SCLC) cell lines. [] This synergy is attributed to the combined inhibition of BCL-2 by venetoclax and the downregulation of MCL1, another pro-survival protein, induced by lurbinectedin. []

A-1331852

Compound Description: A-1331852 is a selective inhibitor of BCL-XL, a pro-survival protein belonging to the BCL-2 family. [] It induces apoptosis in cancer cells by specifically targeting BCL-XL. []

Relevance: Similar to venetoclax, A-1331852 exhibited synergistic antitumor activity when combined with lurbinectedin in solid tumor cell lines, excluding SCLC. [] The combined targeting of BCL-XL by A-1331852 and MCL1 downregulation by lurbinectedin is thought to be responsible for the observed synergy. []

Gemcitabine

Compound Description: Gemcitabine is an antimetabolite chemotherapy drug that disrupts DNA replication. [] It is commonly used in the treatment of pancreatic ductal adenocarcinoma (PDA). []

Relevance: Lurbinectedin demonstrated significant synergistic antitumor effects when combined with gemcitabine in both PDA cell line xenografts and patient-derived PDA models. [] This synergistic interaction is attributed to the combined DNA-damaging effects of both drugs, as well as lurbinectedin's ability to deplete tumor-associated macrophages, leading to cytidine deaminase downregulation and enhanced gemcitabine-mediated DNA damage. []

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug that induces DNA damage, leading to cell cycle arrest and apoptosis. [] It is widely used in the treatment of various cancers, including ovarian and lung cancer. []

Relevance: Cisplatin was used as a comparator drug in studies investigating lurbinectedin's mechanism of action and resistance mechanisms. [] Unlike cisplatin, which induces IRF-1 overexpression and nuclear localization, contributing to resistance in ovarian cancer cells, lurbinectedin does not induce IRF-1 overexpression and even reverses cisplatin-induced resistance. [] This suggests that lurbinectedin may be active in platinum-resistant tumors. []

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite chemotherapy drug that inhibits DNA and RNA synthesis, leading to cell death. [] It is commonly used in the treatment of various cancers, including pancreatic cancer. []

Relevance: A triple combination of lurbinectedin, irinotecan, and 5-FU demonstrated enhanced efficacy in pancreatic cancer cell lines. [] The presence of lurbinectedin appeared to enhance the synergistic interaction between irinotecan and 5-FU. [] Further studies are warranted to elucidate the molecular mechanisms underlying this triple-drug synergy. []

Doxorubicin

Compound Description: Doxorubicin is an anthracycline chemotherapy drug that intercalates with DNA, inhibiting DNA and RNA synthesis and inducing DNA damage. [, ] It is used in the treatment of various cancers, including SCLC. [, ]

Relevance: Doxorubicin was investigated in combination with lurbinectedin in clinical trials for SCLC. [] While the combination demonstrated some activity, it did not significantly improve survival compared to standard-of-care treatments. [, ] This highlights the need for further research to optimize combination strategies with lurbinectedin. [, ]

Properties

CAS Number

497871-47-3

Product Name

Lurbinectedin

IUPAC Name

[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate

Molecular Formula

C41H44N4O10S

Molecular Weight

784.9 g/mol

InChI

InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1

InChI Key

YDDMIZRDDREKEP-HWTBNCOESA-N

SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Solubility

Soluble in DMSO

Synonyms

Lurbinectedin; PM01183; PM-01183; UNII-2CN60TN6ZS

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.